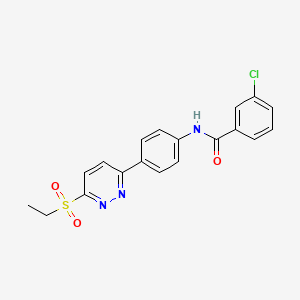

3-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

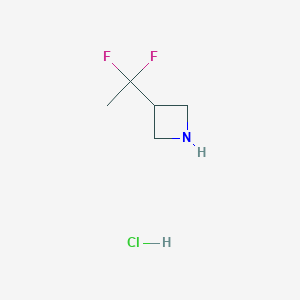

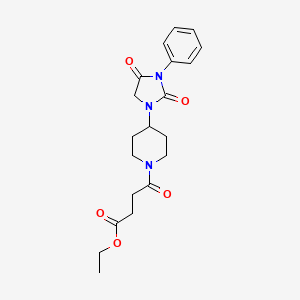

3-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide is an organic compound . It has a molecular formula of C19H16ClN3O3S and a molecular weight of 401.87.

Molecular Structure Analysis

The molecular structure of this compound includes a pyridazine ring, which is a heterocyclic compound containing two adjacent nitrogen atoms . The molecule also contains an ethylsulfonyl group and a benzamide group.Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Synthesis of Pyridine Derivatives : A study focused on the synthesis of novel pyridine and fused pyridine derivatives, demonstrating their potential in molecular docking screenings towards GlcN-6-P synthase as the target protein. These compounds exhibited antimicrobial and antioxidant activity, highlighting their significance in developing new therapeutic agents (Flefel et al., 2018).

Antimalarial Sulfonamides : An investigation into N-(phenylsulfonyl)acetamide derivatives revealed their potential as antimalarial agents. The study characterized their ADMET properties and provided insights into their theoretical calculations and molecular docking studies, emphasizing the importance of sulphonamides in antimalarial research (Fahim & Ismael, 2021).

Peroxisome Proliferator-Activated Receptor Antagonists : Research identified 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide as a potent and selective ligand for PPARdelta. This study sheds light on the drug's mechanism of action and its utility in elucidating PPARdelta cell biology and pharmacology, showcasing the diverse applications of chloro and pyridyl sulfone compounds in biomedical research (Shearer et al., 2010).

Chemical Properties and Mechanisms

Metabolic Pathways of Hedgehog Pathway Inhibitors : The metabolic fate and disposition of a hedgehog pathway inhibitor were explored, revealing extensive metabolism in rats and dogs. This research provides valuable insights into the metabolism of small molecule inhibitors, including uncommon metabolic pathways via pyridine ring opening, which is relevant for understanding the metabolism of structurally similar compounds (Yue et al., 2011).

Corrosion Inhibition Studies : Pyridazine derivatives were studied for their effect on the electrochemical dissolution of mild steel, highlighting the potential application of such compounds in industrial settings. The study provides insights into the protective performances and interaction mechanisms of these derivatives with metal surfaces, relevant for the development of new corrosion inhibitors (Mashuga et al., 2017).

Propiedades

IUPAC Name |

3-chloro-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O3S/c1-2-27(25,26)18-11-10-17(22-23-18)13-6-8-16(9-7-13)21-19(24)14-4-3-5-15(20)12-14/h3-12H,2H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGFCVKFURSAQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide](/img/structure/B2735021.png)

![1-(5-Methylthiophen-2-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2735024.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2735036.png)

![2-Amino-4-(3,4-dimethoxyphenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2735037.png)

![2-[3-(3,4-dichlorophenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide](/img/no-structure.png)